4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)-
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Overview
Description
4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)- is a complex organic compound with a unique structure that includes a pentenoic acid backbone, an aminosulfonyl group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)- typically involves multiple steps. One common method includes the esterification of 4-Pentenoic acid with ethanol in the presence of a strong acid catalyst. The resulting ethyl ester is then subjected to sulfonation using a sulfonyl chloride reagent under basic conditions to introduce the aminosulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)- involves its interaction with specific molecular targets. The aminosulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity. This inhibition can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Pentenoic acid: A simpler analog without the aminosulfonyl and ester groups.
2-Pentenoic acid: Differing in the position of the double bond.
3-Pentenoic acid: Another positional isomer.
Uniqueness
4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
648918-72-3 |
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Molecular Formula |
C8H15NO5S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
ethyl (2S)-4-methyl-2-sulfamoyloxypent-4-enoate |
InChI |
InChI=1S/C8H15NO5S/c1-4-13-8(10)7(5-6(2)3)14-15(9,11)12/h7H,2,4-5H2,1,3H3,(H2,9,11,12)/t7-/m0/s1 |
InChI Key |
BMNYKVSGKQGUSX-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC(=C)C)OS(=O)(=O)N |
Canonical SMILES |
CCOC(=O)C(CC(=C)C)OS(=O)(=O)N |
Origin of Product |
United States |
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